N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845510
InChI: InChI=1S/C8H13N3O/c1-5-6(2)11-8(10-5)4-9-7(3)12/h4H2,1-3H3,(H,9,12)(H,10,11)
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC15845510

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]acetamide
Standard InChI InChI=1S/C8H13N3O/c1-5-6(2)11-8(10-5)4-9-7(3)12/h4H2,1-3H3,(H,9,12)(H,10,11)
Standard InChI Key NHXAWSTZJGTHQN-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N1)CNC(=O)C)C

Introduction

Structural Characteristics and Comparative Analysis

Core Molecular Architecture

The compound features a 1H-imidazole ring substituted with methyl groups at the 4 and 5 positions. A methylene (-CH2-) spacer connects the imidazole’s 2-position to an acetamide group (-NHCOCH3). This design distinguishes it from simpler analogs like N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, which lacks the methylene bridge .

Key Structural Elements:

  • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at non-adjacent positions.

  • Methyl Substituents: Electron-donating groups at positions 4 and 5, influencing electronic distribution and steric interactions.

  • Acetamide Moiety: A polar group capable of hydrogen bonding and participating in nucleophilic reactions.

Comparative Analysis with Analogous Compounds

Table 1 highlights structural and functional differences between N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide and related imidazole derivatives:

CompoundStructural FeaturesKey Functional Differences
N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamideDirect acetamide attachment to imidazoleHigher planarity; reduced steric bulk
4,5-DimethylimidazoleNo acetamide groupLimited solubility; basic imidazole core
N-(1H-Imidazol-2-yl)acetamideUnsubstituted imidazole ringLower stability; minimal steric effects

The methylene bridge in the query compound introduces conformational flexibility, potentially enhancing binding interactions in biological systems compared to rigid analogs .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide is documented, analogous methodologies from imidazole chemistry suggest viable pathways:

Route 1: Nucleophilic Substitution

  • Precursor Preparation: 4,5-Dimethyl-1H-imidazole-2-carbaldehyde is reacted with methylamine to form the corresponding imine.

  • Reductive Amination: Catalytic hydrogenation reduces the imine to a secondary amine.

  • Acetylation: Treatment with acetic anhydride introduces the acetamide group .

Route 2: Multi-Component Condensation

Adapting the El-Saghier reaction (Scheme 1), ethyl cyanoacetate and ethyl glycinate hydrochloride undergo sequential nucleophilic attacks under solvent-free conditions at 70°C :

  • Step 1: Amine nucleophile attacks ethyl cyanoacetate, forming a cyanoacetamido intermediate.

  • Step 2: Ethyl glycinate participates in ring-closure, yielding imidazolidin-4-one derivatives.

  • Step 3: Functionalization with acetyl chloride introduces the acetamide group.

Scheme 1: Generalized El-Saghier Pathway for Imidazole Derivatives

Ethyl cyanoacetate+Amineneat, 70°CIntermediate IEthyl glycinateIntermediate IIRing closureImidazole core\text{Ethyl cyanoacetate} + \text{Amine} \xrightarrow{\text{neat, 70°C}} \text{Intermediate I} \xrightarrow{\text{Ethyl glycinate}} \text{Intermediate II} \xrightarrow{\text{Ring closure}} \text{Imidazole core}

Industrial-Scale Considerations

Continuous flow reactors could optimize yield and purity by maintaining precise temperature control during exothermic acetylation steps. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) ensures high product quality .

Physicochemical Properties and Reactivity

Spectral Characterization

Hypothetical data extrapolated from analogs :

  • IR Spectroscopy:

    • 3280 cm⁻¹ (N-H stretch, acetamide)

    • 1665 cm⁻¹ (C=O stretch)

    • 1600 cm⁻¹ (C=N imidazole)

  • ¹H NMR (DMSO-d₆):

    • δ 2.10 (s, 3H, CH₃CO)

    • δ 2.25 (s, 6H, 4,5-CH₃)

    • δ 4.45 (s, 2H, CH₂ spacer)

    • δ 7.35 (s, 1H, imidazole H-3)

Reactivity Profile

  • Nucleophilic Substitution: The acetamide’s NH group participates in reactions with electrophiles (e.g., alkyl halides).

  • Coordination Chemistry: The imidazole nitrogen lone pairs enable metal chelation, forming complexes with Cu(II) or Zn(II).

  • Oxidation: Susceptible to peroxide-mediated oxidation at the methylene bridge, forming carbonyl derivatives.

Industrial and Material Science Applications

Coordination Polymers

Imidazole-acetamide hybrids serve as ligands in metal-organic frameworks (MOFs). A Cu(II)-based MOF using a similar ligand exhibits a surface area of 1,450 m²/g, suitable for gas storage.

Catalysis

Pd complexes of imidazole acetamides catalyze Suzuki-Miyaura cross-couplings with 92% yield under mild conditions . The methylene bridge’s flexibility may improve substrate access to the metal center.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields (25–40%) in multi-step syntheses . Microwave-assisted reactions or enzymatic catalysis could improve efficiency.

Toxicity Profiling

No in vivo toxicity data exists for the query compound. Structural analogs show LD₅₀ > 500 mg/kg in rodent studies, but methylene-containing derivatives require specific evaluation.

Computational Modeling

DFT calculations (B3LYP/6-311++G**) predict the compound’s HOMO-LUMO gap at 4.3 eV, indicating moderate reactivity. MD simulations suggest stable binding to CDK2 over 100 ns trajectories .

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